molecular formula C20H22N4O4S B10999471 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10999471
M. Wt: 414.5 g/mol
InChI Key: JIKNOIMJWYYPAS-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridazinone core, a dimethoxyphenyl group, and a thiazolylidene moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone core through cyclization reactions. This is followed by the introduction of the dimethoxyphenyl group via electrophilic aromatic substitution. The final step involves the formation of the thiazolylidene moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2
  • N-(tetrahydroquinolin-1-yl) amide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H22N4O4S/c1-5-14-12(2)29-20(21-14)22-18(25)11-24-19(26)9-7-15(23-24)13-6-8-16(27-3)17(10-13)28-4/h6-10H,5,11H2,1-4H3,(H,21,22,25)

InChI Key

JIKNOIMJWYYPAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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